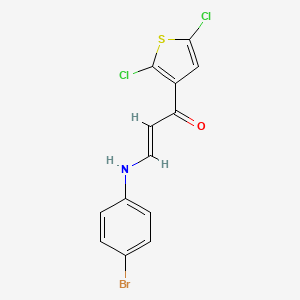

(E)-3-(4-bromoanilino)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

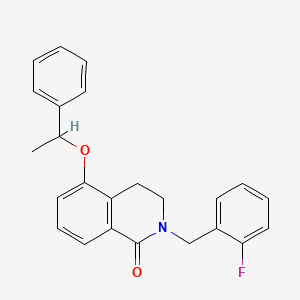

“(E)-3-(4-bromoanilino)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one” is a complex organic compound. It contains a bromoanilino group, a dichlorothiophenyl group, and a propenone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the aniline and thiophene groups), a carbon-carbon double bond (from the propenone group), and halogen atoms (bromine and chlorine). These features could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom on the aniline ring could potentially be replaced in a nucleophilic aromatic substitution reaction. The carbon-carbon double bond in the propenone group could undergo addition reactions. The thiophene ring might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of aromatic rings and a carbon-carbon double bond could contribute to its stability and rigidity. The halogen atoms might influence its polarity and reactivity .Scientific Research Applications

Antimicrobial and Antioxidant Activities

A series of novel compounds bearing the 2,5-dichlorothiophene moiety have demonstrated potent antimicrobial and antioxidant properties. The synthesis of these compounds involves the Claisen–Schmidt condensation, leading to (E)-3-(2,5-disubstituted-1H-indol-3-yl)-1-(2,5-dichlorothiophene-3-yl)prop-2-en-1-one, with some analogs showing significant efficacy in antimicrobial and antioxidant evaluations (Biradar & Somappa, 2016).

Structural Characterization

The crystal and molecular structure of a new chalcone derivative containing a thiophene moiety was determined through single-crystal X-ray diffraction. This study provided insights into the molecular geometry and intermolecular interactions, contributing to the stabilization of the crystal structure (Delgado et al., 2018).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of chalcone derivatives has revealed that certain compounds exhibit promising NLO activities. Theoretical and experimental analyses have shown that these compounds could be utilized in semiconductor devices due to their favorable charge transport and optoelectronic properties (Shkir et al., 2019).

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions between synthesized compounds and target proteins. This approach helps in understanding the potential biological activities of the compounds at the molecular level. For example, a study on (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one explored its binding affinities, indicating its potential as a human chorionic gonadotropin protein inhibitor (SangeethaMargreat et al., 2021).

Safety and Hazards

As with any chemical compound, handling “(E)-3-(4-bromoanilino)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one” would require appropriate safety measures. The compound could potentially be hazardous if ingested, inhaled, or in contact with skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of new organic compounds like “(E)-3-(4-bromoanilino)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one” is crucial for the development of new materials, pharmaceuticals, and chemical reactions. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name |

(E)-3-(4-bromoanilino)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NOS/c14-8-1-3-9(4-2-8)17-6-5-11(18)10-7-12(15)19-13(10)16/h1-7,17H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYAELYGPDVABV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=CC(=O)C2=C(SC(=C2)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[(4-bromophenyl)amino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2578081.png)

![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2578084.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2578090.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2578094.png)

![7-Cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578098.png)

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/no-structure.png)

![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)